molecular formula C32H36ClK3MgNNa3O31 B1227794 Magurlit CAS No. 78090-19-4

Magurlit

Número de catálogo: B1227794
Número CAS: 78090-19-4
Peso molecular: 1176.6 g/mol
Clave InChI: IVIUVNUZNPMEIH-UHFFFAOYSA-F
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Magurlit, also known as this compound, is a useful research compound. Its molecular formula is C32H36ClK3MgNNa3O31 and its molecular weight is 1176.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the foundational steps to design a reproducible synthesis protocol for Magurlit?

  • Methodological Answer : Begin by defining the compound’s purity criteria (e.g., ≥95% via HPLC) and select characterization techniques (e.g., NMR, FTIR, XRD) to verify structural integrity . Use control experiments to isolate variables (e.g., temperature, catalyst type) and document reaction conditions in a standardized table (Table 1). Validate reproducibility by repeating experiments ≥3 times under identical conditions, reporting mean yields and deviations .

Table 1 : Example Synthesis Protocol for this compound

ParameterCondition 1Condition 2Condition 3
Temperature (°C)80100120
CatalystPd/CNiNone
Yield (%)62 ± 345 ± 528 ± 2

Q. How to identify research gaps in existing this compound studies using systematic literature reviews?

  • Methodological Answer :

Use Boolean operators in Google Scholar (e.g., "this compound AND synthesis NOT commercial") to filter academic studies .

Categorize literature by themes (e.g., synthesis, bioactivity) and highlight discrepancies (e.g., conflicting bioactivity results in Med. Chem. Commun. vs. J. Org. Chem.) .

Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to frame unanswered questions .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data across studies?

  • Methodological Answer :

  • Step 1 : Compare experimental designs (e.g., cell lines, dosage ranges). For instance, IC₅₀ discrepancies may arise from MTT assay vs. flow cytometry protocols .
  • Step 2 : Perform meta-analysis using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (e.g., I² > 50% indicates high variability) .
  • Step 3 : Validate hypotheses via dose-response experiments with standardized controls (e.g., cisplatin as a positive control) .

Q. What advanced computational methods can predict this compound’s physicochemical properties?

  • Methodological Answer :

  • Use DFT (Density Functional Theory) for electronic structure analysis (e.g., HOMO-LUMO gaps) with software like Gaussian .

  • Validate predictions against experimental data (e.g., logP via shake-flask vs. computational estimates) and report correlation coefficients (Table 2) .

    Table 2 : Computational vs. Experimental logP Values for this compound

    MethodlogP (Predicted)logP (Experimental)Deviation
    DFT/B3LYP3.23.5 ± 0.20.3
    Molecular Dynamics2.83.1 ± 0.30.3

Q. How to optimize this compound’s stability under varying pH conditions for in vivo studies?

  • Methodological Answer :

  • Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Use response surface methodology (RSM) to model degradation kinetics and identify optimal pH ranges (e.g., pH 6–7 for maximal stability) .

Q. Methodological Guidelines

  • Data Reproducibility : Follow Beilstein Journal’s guidelines for documenting synthetic procedures, including raw data in supplementary materials .
  • Ethical Compliance : Adhere to AmLit’s Code of Ethics (e.g., avoid data misrepresentation, cite primary sources) .
  • Advanced Search : Use Google Scholar’s site: operator (e.g., site:acs.org this compound) to filter high-impact journals .

Propiedades

Número CAS

78090-19-4

Fórmula molecular

C32H36ClK3MgNNa3O31

Peso molecular

1176.6 g/mol

Nombre IUPAC

magnesium;tripotassium;trisodium;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(carboxymethyl)-2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.4C6H8O7.ClH.3K.Mg.3Na/c1-5-8(12)7(4-11)6(3-10)2-9-5;4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;/h2,10-12H,3-4H2,1H3;4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H;;;;;;;/q;;;;;;3*+1;+2;3*+1/p-8

Clave InChI

IVIUVNUZNPMEIH-UHFFFAOYSA-F

SMILES

CC1=NC=C(C(=C1O)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Mg+2].Cl.[K+].[K+].[K+]

SMILES canónico

CC1=NC=C(C(=C1O)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Mg+2].Cl.[K+].[K+].[K+]

Key on ui other cas no.

78090-19-4

Sinónimos

magnesium citrate - potassium citrate - pyridoxine HCl - sodium citrate
magnesium citrate, potassium citrate, pyridoxine HCl, sodium citrate drug combination
Magurlit
magurlyt

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.